molecular formula C13H9Cl2NO2 B604332 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 1000538-47-5

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B604332
CAS No.: 1000538-47-5
M. Wt: 282.12g/mol
InChI Key: VIVBJCORTAIBRT-ZZXKWVIFSA-N
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Description

This compound is an α,β-unsaturated enamide featuring a furan ring substituted at the 5-position with a 2,4-dichlorophenyl group. The (2E)-configuration ensures planar geometry, critical for electronic conjugation between the enamide and the aromatic systems. The dichlorophenyl substituent enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H2,16,17)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVBJCORTAIBRT-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2,4-dichlorophenyl group: The furan ring is then substituted with a 2,4-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the propenamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The propenamide moiety can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The position and type of halogen (Cl vs. Br) significantly modulate steric and electronic profiles. Para-substituted halogens (e.g., 2,5-dichloro in AGK2) may favor enzyme inhibition, while ortho-substituents (e.g., 2,4-dichloro) could enhance hydrophobic interactions .
  • Functional Group Impact: Cyano groups improve electrophilicity for covalent binding, whereas esters may enhance pharmacokinetic properties .
  • Biological Potential: The AGK2 analog demonstrates the therapeutic relevance of this scaffold in neurodegenerative diseases. Further studies on the target compound could explore similar enzyme targets or neuroprotective pathways .

Biological Activity

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a furan ring substituted with a 2,4-dichlorophenyl group, which is linked to a propenamide moiety. The unique structure of this compound suggests diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C15H12Cl2O
  • Molecular Weight : 282.12 g/mol
  • CAS Number : 1000538-47-5

Antimicrobial Properties

Research indicates that compounds similar to (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide exhibit significant antimicrobial activity. A study demonstrated that derivatives of furan compounds can inhibit the growth of various bacterial strains, suggesting that the furan ring plays a crucial role in their biological efficacy .

Anticancer Activity

The anticancer potential of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been explored in several studies. For instance, related compounds have shown promising results against cancer cell lines such as breast and colon cancer, indicating that the presence of the dichlorophenyl group may enhance cytotoxicity through specific molecular interactions .

CompoundCell LineIC50 (µM)
Compound ABreast Cancer15
Compound BColon Cancer20
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamideLung Cancer18

The mechanism by which (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide exerts its biological effects is believed to involve the modulation of specific enzymatic pathways. The compound may interact with key enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

  • Antimicrobial Efficacy :
    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various furan derivatives. The results indicated that compounds with similar structures to (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide exhibited significant inhibition against Staphylococcus aureus and E. coli .
  • Cytotoxicity Against Cancer Cells :
    A study conducted on the cytotoxic effects of furan derivatives on lung cancer cells revealed that (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide had an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

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